Captopril-d3 - 1356383-38-4

Captopril-d3

Catalog Number: EVT-1482956
CAS Number: 1356383-38-4
Molecular Formula: C9H15NO3S
Molecular Weight: 220.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Captopril-d3 is a derivative of captopril, which is a first-generation nonpeptidic angiotensin-converting enzyme (ACE) inhibitor . It is used as an internal standard for the quantification of captopril by GC- or LC-MS . Captopril is used to treat high blood pressure (hypertension), heart failure, and kidney disease (nephropathy) caused by diabetes .

Synthesis Analysis

Captopril derivatives have been synthesized, including Cap-glycine methyl ester, Cap-L-alanine methyl ester, Cap-L-aspartic acid dimethyl ester, Cap-L-lysine methyl ester, Cap-O-acylisourea, acetyl captopril, and benzoyl captopril . The resulting products were characterized by IR and UV–visible spectroscopy and MS, which showed the desired products were successfully synthesized .

Molecular Structure Analysis

Captopril is a L-proline derivative in which L-proline is substituted on nitrogen with a (2S)-2-methyl-3-sulfanylpropanoyl group . The crystal structures of captopril and its dimer disulfide metabolite were determined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Captopril has been conjugated with taurine and glutamic acid using in silico analysis for an improvement in bioavailability with a reduction in inflammation . The stability of these conjugates in sheep kidney cells and in human plasma along with transport across renal cells was investigated using in vitro protocols .

Physical And Chemical Properties Analysis

Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS .

Overview

Captopril-d3 is a deuterated form of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The compound is primarily utilized as an internal standard in quantitative analysis methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The addition of deuterium enhances the stability and detection sensitivity of the compound during analytical procedures.

Source

Captopril-d3 is synthesized from captopril, which itself is derived from L-proline. Captopril was first developed in the 1970s and has since been a crucial medication for managing cardiovascular conditions. The deuterated version, Captopril-d3, is produced by replacing certain hydrogen atoms in captopril with deuterium atoms, which improves its analytical properties without altering its pharmacological efficacy.

Classification

Captopril-d3 belongs to the class of organic compounds known as proline derivatives. It is classified as a carboxylic acid derivative and an amino acid analogue. Its IUPAC name is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, with a molecular formula of C9_9H12_{12}D3_3N O3_3S and a molar mass of approximately 220.30 g/mol.

Synthesis Analysis

The synthesis of Captopril-d3 involves several key steps:

  1. Starting Material: The process begins with L-proline, which undergoes modification to introduce the thiol group.
  2. Deuteration: Specific hydrogen atoms are replaced with deuterium atoms, typically using deuterated solvents or reagents.
  3. Reactions: The reaction conditions often include the use of bases such as sodium hydroxide to facilitate the formation of the desired thiol compound.

The detailed synthesis can be summarized as follows:

  • Combine L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride under basic conditions.
  • Conduct aminolysis to unmask the free thiol group, ensuring that the final product retains its pharmacological properties while incorporating deuterium for analytical purposes.
Molecular Structure Analysis

Captopril-d3 has a complex molecular structure featuring:

  • A pyrrolidine ring
  • A carboxylic acid functional group
  • A thiol group

The structural formula can be represented in various formats:

  • SMILES: CC@HC(=O)N1CCC[C@H]1C(O)=O
  • InChI: InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1

Data

The molecular weight of Captopril-d3 is approximately 220.30 g/mol, with specific bond lengths and angles that contribute to its biological activity.

Chemical Reactions Analysis

Captopril-d3 participates in various chemical reactions typical for ACE inhibitors:

  • Inhibition of Angiotensin-Converting Enzyme: The thiol group interacts with the active site of ACE, preventing the conversion of angiotensin I to angiotensin II.
  • Hydrolysis: In aqueous solutions, Captopril-d3 can undergo hydrolysis reactions that may affect its stability and efficacy.

Technical details regarding these reactions include:

  • Reaction conditions such as pH and temperature that optimize inhibition.
  • Kinetic studies that measure the rate of interaction with ACE.
Mechanism of Action

Captopril-d3 functions by competitively inhibiting ACE. This inhibition leads to:

  • Decreased production of angiotensin II, a potent vasoconstrictor.
  • Increased levels of bradykinin, which promotes vasodilation.

Process

The mechanism involves binding to the active site of ACE through its thiol group, disrupting normal enzymatic activity and leading to reduced blood pressure and improved cardiac output.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Deuteration improves stability under analytical conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant data includes:

  • Bioavailability: Approximately 70–75% for captopril; specific data for Captopril-d3 may vary slightly due to deuteration effects.
  • Half-life: Approximately 1.9 hours for captopril; similar kinetics can be expected for Captopril-d3.
Applications

Captopril-d3 is primarily used in scientific research for:

  • Quantitative Analysis: Serving as an internal standard in mass spectrometry for accurate measurement of captopril levels in biological samples.
  • Pharmacokinetic Studies: Facilitating studies on drug metabolism and pharmacodynamics due to its stable isotopic composition.
Introduction to Captopril-d3: Isotopic Labeling in Pharmaceutical Research

Chemical Identity and Structural Characterization of Captopril-d3

Captopril-d3 (CAS: 1356383-38-4) is a deuterium-labeled isotopologue of the angiotensin-converting enzyme (ACE) inhibitor captopril. Its molecular formula is C9H12D3NO3S, with a molecular weight of 220.30 g/mol, reflecting the replacement of three hydrogen atoms with deuterium at specific positions (2,5,5 of the proline ring) [1] [4]. The compound retains the core structure of captopril—including the thiol group critical for ACE inhibition—but features deuterium atoms at metabolically vulnerable sites. This isotopic substitution minimally alters physicochemical properties: density is 1.3±0.1 g/cm³, boiling point 427.0±40.0°C, and flash point 212.1±27.3°C [4]. The SMILES notation (OC([C@@]1(CCC([2H])(N1C(C@@HC)=O)[2H])[2H])=O) confirms stereospecific deuteration, preserving the original chiral centers essential for biological activity [1]. Purity specifications for research-grade Captopril-d3 typically exceed 95%, with strict storage protocols to maintain stability [10].

Table 1: Physicochemical Properties of Captopril-d3

PropertyValue
CAS Number1356383-38-4
Molecular FormulaC9H12D3NO3S
Molecular Weight220.30 g/mol
Deuterium PositionsProline ring (2,5,5)
Boiling Point427.0 ± 40.0 °C
Density1.3 ± 0.1 g/cm³
Minimum Purity95%

Role of Deuterium Isotopologues as Stable Isotope-Labeled Internal Standards

Deuterated internal standards like Captopril-d3 are indispensable in quantitative bioanalysis due to their near-identical chemical behavior to non-deuterated analogs. The deuterium kinetic isotope effect (DKIE) confers metabolic stability: C-D bonds exhibit 6–10 times greater strength than C-H bonds, reducing bond cleavage rates during cytochrome P450-mediated oxidation [8]. This property minimizes metabolic interference in assays, allowing precise tracking of parent compound pharmacokinetics. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Captopril-d3 co-elutes with native captopril but displays a distinct mass shift (+3 Da), enabling unambiguous differentiation and quantification in complex matrices like plasma or urine [1] [4]. This accuracy is critical for studies of captopril’s ACE inhibition (IC50 = 0.025 μM) and its secondary activity against New Delhi metallo-β-lactamase-1 (NDM-1; IC50 = 7.9 μM) [1]. The application of Captopril-d3 thus eliminates analytical variability caused by matrix effects or extraction inefficiencies, providing robust data for drug development pipelines.

Historical Development of Isotopically Labeled ACE Inhibitors

The genesis of deuterated ACE inhibitors traces back to groundbreaking work on snake venom peptides. In the 1960s, the nonapeptide teprotide (isolated from Bothrops jararaca viper venom) was identified as a potent ACE inhibitor but lacked oral bioavailability [3] [7]. This discovery catalyzed the development of synthetic analogs, culminating in captopril (SQ 14225)—the first orally active ACE inhibitor—approved in 1981 after screening >2,000 compounds [3] [7]. The strategic placement of a sulfhydryl group (-SH) in captopril enabled competitive zinc binding in ACE’s active site, mimicking the transition state of angiotensin I cleavage [7].

Deuterated versions emerged later to address pharmacokinetic research needs. Captopril-d3 exemplifies the "deuterium switch" approach, where deuteration targets positions influencing metabolic hotspots without altering pharmacological activity. This principle now extends to other deuterated drugs (e.g., deutetrabenazine), leveraging isotopic substitution to prolong half-life and reduce dosing frequency [8]. The evolution from venom-derived peptides to isotopically refined inhibitors underscores how strategic molecular modifications advance pharmaceutical science.

Table 2: Historical Milestones in ACE Inhibitor Development

YearMilestoneSignificance
1960sTeprotide isolation from snake venomFirst ACE inhibitor identified (IV-only)
1974Captopril synthesis by Squibb scientistsFirst oral ACE inhibitor; incorporated -SH group
1981FDA approval of captoprilRevolutionized hypertension management
2010sDeuterated ACE inhibitors (e.g., Captopril-d3)Enabled precise PK/PD studies via isotopic labeling

Properties

CAS Number

1356383-38-4

Product Name

Captopril-d3

IUPAC Name

(2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C9H15NO3S

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D

InChI Key

FAKRSMQSSFJEIM-SIHDFBQLSA-N

SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Synonyms

(2S)-1-(3-Marcapto-2-methyl-1-oxopionyl]-L-proline-2,5,5-d3;_x000B_SQ-14225-d3;

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

[2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.